molecular formula C9H10N2OS2 B2375932 2-(2-Imino-2,3-dihydro-1,3-thiazol-3-yl)-1-(thiophen-2-yl)ethan-1-ol CAS No. 6691-91-4

2-(2-Imino-2,3-dihydro-1,3-thiazol-3-yl)-1-(thiophen-2-yl)ethan-1-ol

Cat. No.: B2375932
CAS No.: 6691-91-4
M. Wt: 226.31
InChI Key: UQSLEILJOSBZCR-UHFFFAOYSA-N
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Description

2-(2-Imino-2,3-dihydro-1,3-thiazol-3-yl)-1-(thiophen-2-yl)ethan-1-ol is a complex organic compound featuring a thiazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Imino-2,3-dihydro-1,3-thiazol-3-yl)-1-(thiophen-2-yl)ethan-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a thiophene derivative and a thiazole precursor in the presence of a suitable catalyst can yield the desired compound. Reaction conditions such as temperature, solvent, and pH are carefully optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Imino-2,3-dihydro-1,3-thiazol-3-yl)-1-(thiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiophene ring, leading to a diverse array of derivatives.

Scientific Research Applications

2-(2-Imino-2,3-dihydro-1,3-thiazol-3-yl)-1-(thiophen-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Imino-2,3-dihydro-1,3-thiazol-3-yl)-1-(thiophen-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Imino-2,3-dihydro-1,3-thiazol-3-yl)-1-(phenyl)ethan-1-ol
  • 2-(2-Imino-2,3-dihydro-1,3-thiazol-3-yl)-1-(furan-2-yl)ethan-1-ol

Uniqueness

Compared to similar compounds, 2-(2-Imino-2,3-dihydro-1,3-thiazol-3-yl)-1-(thiophen-2-yl)ethan-1-ol stands out due to the presence of both thiazole and thiophene rings. This dual-ring system imparts unique electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions further enhances its utility in scientific research and industrial applications.

Properties

IUPAC Name

2-(2-imino-1,3-thiazol-3-yl)-1-thiophen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS2/c10-9-11(3-5-14-9)6-7(12)8-2-1-4-13-8/h1-5,7,10,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSLEILJOSBZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CN2C=CSC2=N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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